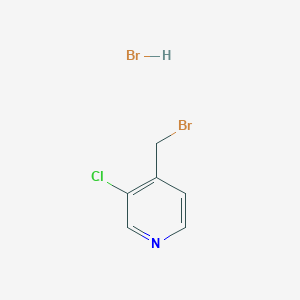

4-(Bromomethyl)-3-chloropyridine hydrobromide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-(bromomethyl)-3-chloropyridine;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrClN.BrH/c7-3-5-1-2-9-4-6(5)8;/h1-2,4H,3H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBSQLOOWSVEQER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC(=C1CBr)Cl.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6Br2ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Solubility and Stability of 4-(Bromomethyl)-3-chloropyridine hydrobromide

Part 1: Executive Summary & Compound Identity

4-(Bromomethyl)-3-chloropyridine hydrobromide (CAS: 1256562-25-0) is a high-value heterocyclic building block used primarily as an electrophilic "warhead" for introducing the (3-chloropyridin-4-yl)methyl moiety into pharmaceutical targets.

Unlike simple alkyl halides, this compound possesses a "dual-reactivity" profile: it contains a highly electrophilic benzylic-like bromide and a nucleophilic pyridine nitrogen. While the hydrobromide salt form suppresses the nitrogen's nucleophilicity, improper handling leads to rapid degradation via self-alkylation (polymerization) or hydrolysis .

This guide provides a self-validating framework for the storage, solubilization, and handling of this reagent to ensure experimental reproducibility.

Physicochemical Profile[1][2][3][4][5][6]

| Property | Specification |

| Chemical Name | This compound |

| CAS Number | 1256562-25-0 |

| Molecular Formula | C₆H₅BrClN[1][2] · HBr |

| Molecular Weight | 287.38 g/mol |

| Appearance | White to off-white crystalline solid |

| Melting Point | ~189–192 °C (Decomposes) |

| Storage Class | Corrosive, Hygroscopic, Lachrymator |

Part 2: Stability Mechanisms & Degradation Pathways

Understanding the failure modes of this compound is critical for process control. The 3-chloro substituent provides steric and electronic modulation, but the core instability remains.

The "Scorpion" Effect: Self-Alkylation

The free base of 4-(bromomethyl)pyridine derivatives is inherently unstable. The pyridine nitrogen of one molecule can attack the electrophilic methylene carbon of another.

-

Mechanism: Intermolecular Nucleophilic Substitution (

). -

Role of 3-Cl: The chlorine atom at the 3-position exerts an electron-withdrawing inductive effect (-I), reducing the basicity and nucleophilicity of the ring nitrogen. While this retards the rate of self-alkylation compared to the non-chlorinated analog, it does not eliminate the risk once the HBr is neutralized.

-

Result: Formation of insoluble pyridinium oligomers/polymers (often observed as a brown/black tar).

Hydrolysis

The benzylic-like C-Br bond is activated by the electron-deficient pyridine ring, making it highly susceptible to solvolysis by water.

-

Mechanism:

/ -

Result: Conversion to 4-(hydroxymethyl)-3-chloropyridine and release of HBr.

Visualization of Reactivity

The following diagram illustrates the competing stability pathways.

Part 3: Solubility & Solvent Compatibility

The solubility profile is dictated by the ionic lattice of the hydrobromide salt.

| Solvent | Solubility Rating | Stability in Solution | Recommendation |

| Water | High (>50 mg/mL) | Low (Hydrolysis < 24h) | Use only for immediate extraction; do not store. |

| DMSO | High (>100 mg/mL) | Moderate | Good for stock solutions if kept anhydrous and frozen. |

| Methanol | High | Moderate | Potential for methanolysis (forming methyl ether) over long periods. |

| DCM | Low (Salt) / High (Free Base) | High (if dry) | Preferred solvent for in situ free-basing and reactions. |

| Ether/Hexane | Insoluble | High | Used for precipitation/washing to remove impurities. |

Critical Protocol: Solvent Selection

-

For Reactions: Use anhydrous DMF or Acetonitrile. The HBr salt can often be used directly with an organic base (e.g., DIPEA,

) added in situ. -

For Analysis: Dissolve in DMSO-

for NMR. Avoid

Part 4: Handling & Storage Protocols[6][8][9][10]

The "Cold Chain" Storage Rule

This compound must be treated as a perishable reagent.

-

Temperature: Store at 2–8°C (short term) or -20°C (long term).

-

Atmosphere: Store under Argon or Nitrogen . The salt is hygroscopic; moisture absorption accelerates hydrolysis.

-

Container: Amber glass with a Parafilm or Teflon seal to prevent light degradation and moisture ingress.

Safety Warning: Lachrymator

Like benzyl bromide, this compound is a potent lachrymator (tear gas).

-

Engineering Control: Always handle inside a functioning fume hood.

-

Decontamination: Quench spills with dilute aqueous ammonia or 5% sodium thiosulfate solution to destroy the alkyl bromide warhead before cleaning.

Part 5: Experimental Methodologies

Protocol A: Rapid Quality Control (Self-Validating)

Before committing the reagent to a high-value synthesis, validate its integrity.

Visual Check:

-

Pass: White to pale yellow crystalline powder.

-

Fail: Brown, sticky, or gummy clumps (indicates polymerization).

NMR Validation (DMSO-

-

Prepare a sample in anhydrous DMSO-

. -

Key Diagnostic Peaks:

-

~4.8 ppm (Singlet, 2H):

- ~8.5–9.0 ppm: Pyridine aromatic protons (shifted downfield due to HBr salt).

-

~4.8 ppm (Singlet, 2H):

-

Failure Modes:

-

Hydrolysis:[3] Appearance of a new singlet at ~4.6 ppm (

-OH) and a broad OH peak. -

Polymerization: Broadening of all aromatic signals and baseline noise.

-

Protocol B: In Situ Free-Basing (Recommended)

Do not isolate the free base. Generate it in the reaction vessel to minimize self-alkylation.

Workflow:

-

Suspend 4-(Bromomethyl)-3-chloropyridine HBr (1.0 equiv) in anhydrous DCM or DMF.

-

Add the nucleophile (amine/thiol) to the suspension.

-

Cool the mixture to 0°C.

-

Add a non-nucleophilic base (e.g., DIPEA or TEA, 2.0–2.5 equiv) dropwise.

-

Why? The first equivalent neutralizes the HBr salt. The second equivalent scavenges the HBr produced during the alkylation.

-

-

Allow to warm to room temperature only after the reactants are mixed.

References

-

Sigma-Aldrich. this compound Product Specification. Accessed October 2025. Link

-

ChemicalBook. 4-(Bromomethyl)pyridine hydrobromide Synthesis and Stability Data. Link

-

PubChem. Compound Summary: this compound.[2] National Library of Medicine. Link

-

TCI Chemicals. Safety Data Sheet: 4-(Bromomethyl)pyridine derivatives. Link

-

ResearchGate. Mild and Scalable C4-Alkylation of Pyridine Derivatives. (Mechanistic insight on pyridine alkylation stability). Link

Sources

An In-depth Technical Guide to the Purity Analysis of 4-(Bromomethyl)-3-chloropyridine hydrobromide

Introduction: The Critical Role of Purity in a Versatile Building Block

4-(Bromomethyl)-3-chloropyridine hydrobromide is a key heterocyclic organic compound, serving as a vital intermediate in the synthesis of a wide array of pharmaceuticals and agrochemicals.[1][2][3] Its utility lies in the reactive bromomethyl group, which allows for the strategic introduction of the 3-chloro-4-pyridyl moiety into larger, more complex molecules. The presence of both a chloro and a bromomethyl substituent on the pyridine ring offers multiple reaction pathways for medicinal chemists.

Given its role as a precursor, the purity of this compound is of paramount importance. The presence of impurities, even in trace amounts, can have significant downstream consequences, including the formation of unwanted side products, reduced yields, and the introduction of potentially toxic components into active pharmaceutical ingredients (APIs). This guide provides a comprehensive framework for the purity analysis of this compound, addressing potential impurities, robust analytical methodologies, and the principles of method validation.

Anticipating the Impurity Landscape: A Synthesis-Based Approach

A thorough understanding of the synthetic route is fundamental to predicting potential impurities. While specific manufacturing processes for this compound are often proprietary, we can infer likely impurities by examining common synthetic strategies for related pyridine derivatives. A plausible synthesis would involve the bromination of 3-chloro-4-methylpyridine.

A common method for the synthesis of the related compound, 4-(bromomethyl)pyridine hydrobromide, involves reacting 4-pyridinemethanol with reagents like phosphorus pentabromide or phosphorus tribromide.[4] Adapting this to our target molecule, a likely precursor would be (3-chloro-4-pyridyl)methanol.

Based on these potential synthetic pathways, we can classify impurities into three main categories:

-

Process-Related Impurities: Arising from the starting materials, reagents, and side reactions.

-

Degradation Products: Formed during synthesis, purification, or storage.

-

Residual Solvents: Organic volatile impurities remaining from the manufacturing process.

The following diagram illustrates a potential synthetic route and the genesis of various impurities:

Caption: Potential Synthesis and Impurity Formation Pathway.

Table 1: Summary of Potential Impurities

| Impurity Category | Potential Impurity | Structure | Origin |

| Process-Related | Impurity A: 3-Chloro-4-methylpyridine | C₆H₆ClN | Unreacted starting material |

| Impurity B: 4-(Dibromomethyl)-3-chloropyridine | C₆H₄Br₂ClN | Over-bromination during synthesis | |

| Degradation | Impurity C: 3-Chloro-4-pyridinecarboxaldehyde | C₆H₄ClNO | Oxidation of the bromomethyl group |

| Impurity D: Bis(3-chloro-4-pyridylmethyl) ether | C₁₂H₁₀Cl₂N₂O | Hydrolysis of the bromomethyl group followed by self-condensation | |

| Residual Solvents | Various | - | From reaction and purification steps (e.g., Toluene, Acetonitrile, Isopropanol) |

A Multi-faceted Analytical Strategy for Comprehensive Purity Assessment

No single analytical technique can provide a complete purity profile. Therefore, a combination of chromatographic and spectroscopic methods is essential.

Caption: Comprehensive Analytical Workflow.

High-Performance Liquid Chromatography (HPLC) for Assay and Related Substances

Reverse-phase HPLC with UV detection is the cornerstone for determining the assay (potency) and quantifying related substance impurities. A stability-indicating method, capable of separating the main component from its potential impurities and degradation products, must be developed and validated.[5]

Experimental Protocol: HPLC Method Development

-

Column Selection: A C18 column (e.g., 150 mm x 4.6 mm, 5 µm) is a good starting point due to the moderate polarity of the analyte and its impurities.

-

Mobile Phase Selection: A gradient elution is recommended to resolve both polar and non-polar impurities.

-

Mobile Phase A: 0.1% Phosphoric acid in water. The acidic pH will ensure the pyridine nitrogen is protonated, leading to better peak shape.

-

Mobile Phase B: Acetonitrile or Methanol.

-

-

Gradient Program: A typical starting gradient would be a linear increase from 5% B to 95% B over 20-30 minutes.

-

Detection: A photodiode array (PDA) detector is advantageous as it allows for the monitoring of multiple wavelengths and can help in peak purity assessment. A primary wavelength of around 254 nm is a reasonable starting point.

-

Sample Preparation: Dissolve the sample in a mixture of water and acetonitrile to ensure complete dissolution and compatibility with the mobile phase.

Table 2: Example HPLC Gradient Program

| Time (min) | % Mobile Phase A | % Mobile Phase B |

| 0.0 | 95 | 5 |

| 20.0 | 5 | 95 |

| 25.0 | 5 | 95 |

| 25.1 | 95 | 5 |

| 30.0 | 95 | 5 |

Gas Chromatography (GC) for Residual Solvents

Headspace Gas Chromatography with a Flame Ionization Detector (GC-FID) is the standard method for the quantification of residual solvents. The choice of the column (e.g., a polar phase like polyethylene glycol) and temperature program will depend on the specific solvents used in the manufacturing process.

Spectroscopic Methods for Structural Confirmation and Impurity Identification

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are powerful tools for the structural elucidation of the main component and any isolated impurities.[6][7][8] The ¹H NMR spectrum of this compound is expected to show characteristic signals for the aromatic protons on the pyridine ring and a singlet for the bromomethyl protons. The chemical shifts of the aromatic protons are influenced by the positions of the chloro and bromomethyl substituents.[6]

Mass Spectrometry (MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is invaluable for the identification of unknown impurities.[9][10] By coupling the separation power of HPLC with the mass-resolving capability of MS, the molecular weights of impurities can be determined, providing crucial information for their structural identification.

Titration for Assay

A non-aqueous acid-base titration can be a simple and accurate method for determining the assay of the hydrobromide salt. The sample is dissolved in a suitable non-aqueous solvent and titrated with a standardized base, such as perchloric acid in acetic acid.

Method Validation: Ensuring Trustworthiness and Reliability

Once the analytical methods are developed, they must be rigorously validated in accordance with guidelines from the International Council for Harmonisation (ICH), specifically ICH Q2(R1).[11][12][13][14]

Key Validation Parameters:

-

Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components.[11][12] This is often demonstrated through forced degradation studies, where the drug substance is exposed to stress conditions (acid, base, oxidation, heat, light) to generate degradation products.[5]

-

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.

-

Accuracy: The closeness of the test results obtained by the method to the true value. This is typically assessed by the recovery of a known amount of analyte spiked into a placebo matrix.

-

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).

-

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.

-

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.

Conclusion: A Commitment to Quality

The purity of this compound is a critical determinant of the quality and safety of the final pharmaceutical products derived from it. A comprehensive analytical strategy, incorporating chromatographic and spectroscopic techniques, is essential for a thorough purity assessment. By anticipating potential impurities based on synthetic pathways and rigorously validating the analytical methods according to ICH guidelines, researchers and drug development professionals can ensure the quality and consistency of this vital chemical intermediate.

References

-

ICH. (2013). ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities. European Pharmaceutical Review. [Link]

-

Taylor & Francis Online. (2006). 1H NMR Spectra of Substituted Aminopyridines. Spectroscopy Letters. [Link]

-

ResearchGate. (2025). NMR-Based Structural Analysis of Highly Substituted Pyridines From Kondrat'eva Aza-Diels-Alder Cycloadditions. [Link]

-

Perpusnas. (2025). ICH Q2 R1: Mastering Analytical Method Validation. [Link]

-

ResearchGate. (n.d.). Mass spectra of the pyridine derivatives with M r = 259 and 273 g mol-1. [Link]

-

ICH. (1996). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

-

ACS Publications. (n.d.). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of Chemical Information and Modeling. [Link]

-

ACS Publications. (n.d.). Mass spectra of some isomeric monosubstituted pyridines. Participation of the ring nitrogen in the fragmentation of the 2 isomers. The Journal of Organic Chemistry. [Link]

-

AIP Publishing. (1967). Analysis of the NMR Spectrum of Pyridine. The Journal of Chemical Physics. [Link]

-

AMS Biotechnology (AMSBIO). (2025). ICH Guidelines for Analytical Method Validation Explained. [Link]

-

ConnectSci. (1993). An N.M.R. Investigation of Polarization of Pyridine by +R Substituents and a Proposed New Method for Determination of the Substituent Resonance Parameter (σ R ). [Link]

-

Wiley Online Library. (2019). Synthesis, Characterization, and Mesomorphic Properties of New Pyridine Derivatives. [Link]

-

U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

-

SIELC Technologies. (2018). Separation of 2-Bromopyridine on Newcrom R1 HPLC column. [Link]

-

Wikipedia. (n.d.). Pyridine. [Link]

-

ResearchGate. (2017). Quantification Of (4-Bromophenyl){Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. [Link]

-

Isaac Scientific Publishing. (2017). Synthesis and Spectral Analysis of Pyridine Derivates. [Link]

-

Semantic Scholar. (2021). Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor towards the Immobilization. [Link]

-

IOSR Journal. (n.d.). Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. [Link]

-

MDPI. (2021). Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor towards the Immobilization of Biomimetic Metal Ion Chelates on Functionalized Carbons. [Link]

-

ACS Publications. (2015). Highly Regioselective Halogenation of Pyridine N-Oxide: Practical Access to 2-Halo-Substituted Pyridines. Organic Letters. [Link]

-

ResearchGate. (2025). New Syntheses of Substituted Pyridines via Bromine–Magnesium Exchange. [Link]

-

Organic Syntheses. (2024). meta-C–H Halogenation of Pyridines, Quinolines, and Isoquinolines: meta-Chlorination of 2-Phenylpyridine. [Link]

-

MDPI. (2024). Synthesis, Physicochemical Characterization, and Antimicrobial Evaluation of Halogen-Substituted Non-Metal Pyridine Schiff Bases. [Link]

-

HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. [Link]

-

Science. (2022). Halogenation of the 3-position of pyridines through Zincke imine intermediates. [Link]

-

LookChem. (n.d.). Cas 626-60-8,3-Chloropyridine. [Link]

-

Chempanda. (n.d.). Chloropyridine: Common isomorphs, synthesis, reactions and applications. [Link]

-

ResearchGate. (n.d.). Proposed degradation pathways of pyridine derivatives in bacteria.... [Link]

-

MDPI. (2021). Degradation of Brominated Organic Compounds (Flame Retardants) by a Four-Strain Consortium Isolated from Contaminated Groundwater. [Link]

-

Wikipedia. (n.d.). 3-Chloropyridine. [Link]

-

ChemRxiv. (2022). 3-Selective Halogenation of Pyridines via Zincke Imine Intermediates. [Link]

-

PubMed. (2026). Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. [Link]

-

PMC. (n.d.). Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered. [Link]

-

Frontiers. (2018). Kinetics and Novel Degradation Pathway of Permethrin in Acinetobacter baumannii ZH-14. [Link]

-

MDPI. (n.d.). New Insights into the Degradation Path of Deltamethrin. [Link]

Sources

- 1. CAS 626-60-8: 3-Chloropyridine | CymitQuimica [cymitquimica.com]

- 2. lookchem.com [lookchem.com]

- 3. chempanda.com [chempanda.com]

- 4. 4-(Bromomethyl)pyridine hydrobromide synthesis - chemicalbook [chemicalbook.com]

- 5. Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. researchgate.net [researchgate.net]

- 8. pubs.aip.org [pubs.aip.org]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 12. database.ich.org [database.ich.org]

- 13. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]

- 14. fda.gov [fda.gov]

Methodological & Application

Synthesis of pharmaceutical intermediates from 4-(Bromomethyl)-3-chloropyridine hydrobromide

Application Note: Strategic Utilization of 4-(Bromomethyl)-3-chloropyridine Hydrobromide in Medicinal Chemistry

Abstract

This technical guide outlines the optimal handling, activation, and synthetic application of This compound (CAS: 101990-69-6) .[1] As a bifunctional building block, this compound offers a highly reactive electrophilic site (bromomethyl) for scaffold attachment and a halogenated core (3-chloro) for subsequent cross-coupling.[1] This note addresses the critical stability challenges associated with the free base and provides validated protocols for N-alkylation, S-alkylation, and C-alkylation, ensuring high yields and reproducibility in drug discovery workflows.

Critical Handling & Stability Profile

The hydrobromide salt form is the industry standard for storage due to the inherent instability of the free base. Researchers must understand the "Stability-Reactivity Trade-off" to avoid polymerization.[1]

The Self-Alkylation Hazard

Upon neutralization (free-basing), the pyridine nitrogen of one molecule can nucleophilically attack the bromomethyl group of another, leading to rapid polymerization (formation of pyridinium salts).[1]

-

Salt Form (HBr): Stable solid. Shelf-life >2 years at 2-8°C under inert gas.[1]

-

Free Base: Unstable oil/low-melting solid.[1] Must be generated in situ or used immediately.

Safety Warning: This compound is a severe lachrymator and skin corrosive. All operations must be conducted in a well-ventilated fume hood.

Table 1: Physicochemical Properties & Solubility

| Property | Specification | Notes |

| Molecular Weight | 287.39 g/mol (Salt) | Free base MW: 206.47 |

| Appearance | White to off-white crystalline solid | Darkens upon moisture exposure |

| Solubility (Salt) | Water, Methanol, DMSO | Poor in DCM, Et2O, Hexanes |

| Solubility (Free Base) | DCM, EtOAc, THF, Toluene | Extracted into organics after neutralization |

| pKa (Pyridine N) | ~3.5 - 4.0 | Reduced basicity due to Cl-substitution |

Reaction Landscape & Strategic Planning

The molecule possesses two distinct reactive sites, allowing for orthogonal functionalization.

Figure 1: Reactivity landscape. The bromomethyl group (

Experimental Protocols

Protocol A: In Situ N-Alkylation (Recommended)

Target: Synthesis of secondary/tertiary amines for kinase inhibitor scaffolds.[1]

Rationale: Generating the free base in situ prevents high concentrations of the unstable intermediate, minimizing polymerization.

Reagents:

-

Amine substrate (1.0 equiv)

-

4-(Bromomethyl)-3-chloropyridine HBr (1.1 - 1.2 equiv)[1]

-

DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)[1]

-

Solvent: Acetonitrile (MeCN) or DMF (anhydrous)

Step-by-Step Procedure:

-

Preparation: In a flame-dried round-bottom flask, dissolve the Amine Substrate (1.0 mmol) in anhydrous MeCN (5 mL).

-

Base Addition: Add DIPEA (3.0 mmol) and stir at room temperature for 5 minutes.

-

Controlled Addition: Cool the solution to 0°C. Add 4-(Bromomethyl)-3-chloropyridine HBr (1.1 mmol) portion-wise as a solid over 10 minutes.

-

Note: Adding the salt to the basic amine solution ensures the free base reacts immediately with the nucleophile.

-

-

Reaction: Allow the mixture to warm to room temperature. Stir for 2–4 hours.

-

Monitoring: TLC (DCM/MeOH 95:5). The starting material (salt) stays at the baseline; the product will move up.

-

-

Workup: Dilute with EtOAc (20 mL) and wash with saturated NaHCO3 (2 x 10 mL) followed by Brine (10 mL).

-

Purification: Dry organic layer over Na2SO4, concentrate, and purify via flash chromatography.

Protocol B: S-Alkylation (Thioether Synthesis)

Target: Synthesis of sulfide linkers for receptor antagonists.[1]

Rationale: Thiols are prone to oxidation (disulfide formation). Using a stronger base (NaH) ensures rapid nucleophilic attack, outcompeting the hydrolysis of the bromide.

Reagents:

-

Thiol substrate (1.0 equiv)

-

NaH (60% in oil) (2.2 equiv)

-

Solvent: THF or DMF (0°C)

Step-by-Step Procedure:

-

Deprotonation: Suspend NaH (2.2 mmol) in dry THF (5 mL) at 0°C under Nitrogen.

-

Thiol Addition: Dropwise add the Thiol (1.0 mmol) dissolved in THF. Stir for 15 min until H2 evolution ceases (Thiolate formation).

-

Electrophile Addition: Add 4-(Bromomethyl)-3-chloropyridine HBr (1.0 mmol) in one portion.

-

Mechanistic Note: The first equivalent of base neutralizes the HBr; the second maintains the thiolate.

-

-

Reaction: Stir at 0°C for 30 minutes, then warm to RT for 1 hour.

-

Quench: Carefully add water (1 mL) to quench excess NaH.

-

Isolation: Standard extraction (EtOAc/Water).

Protocol C: C-Alkylation (Malonate Coupling)

Target: Chain extension for phenyl-acetic acid derivatives.[1]

Step-by-Step Procedure:

-

Dissolve Diethyl malonate (1.2 equiv) in DMF.

-

Add Cs2CO3 (2.5 equiv) or NaH (2.5 equiv). Stir 30 min.

-

Add 4-(Bromomethyl)-3-chloropyridine HBr (1.0 equiv) at 0°C.

-

Heat to 60°C for 4 hours to ensure completion.

-

Result: The 3-chloro group remains intact, available for future Suzuki coupling.[1]

Troubleshooting & Optimization

| Issue | Probable Cause | Solution |

| Low Yield / Polymer Formation | Free base existed too long without nucleophile.[1] | Use in situ protocol (Protocol A). Do not pre-neutralize the salt in a separate flask. |

| Incomplete Reaction | HBr salt not fully neutralized. | Ensure >2.5 equiv of base is used (1 eq for HBr, 1+ eq for reaction). |

| Hydrolysis (Alcohol byproduct) | Wet solvents. | Use anhydrous MeCN/DMF. The bromomethyl group is moisture sensitive. |

| Lachrymatory Effect | Vapor release. | Quench all glassware and waste with dilute NaOH before removing from the hood. |

Process Workflow Visualization

Figure 2: Operational workflow for N/S-alkylation. Note the critical timing of base addition to prevent polymerization.[1]

References

-

Fisher Scientific. (2025).[2] Safety Data Sheet: 4-(Bromomethyl)pyridine hydrobromide. Retrieved from

-

National Institutes of Health (NIH). (2012). Synthesis of N-Substituted-3-amino-4-halopyridines. Retrieved from

-

TCI Chemicals. (2025). Product Specification: 4-(Bromomethyl)pyridine Hydrobromide. Retrieved from

-

Google Patents. (2002). EP0973729B1 - Process for the preparation of 4-bromomethyl diphenyl compounds.[1][3][4] (Analogous reactivity profiles). Retrieved from

-

BroadPharm. (2022). Protocol for Amino PEG Coupling. (General amine-alkylation conditions). Retrieved from

Sources

- 1. CN102603620A - Synthetic method of chloromethylpyridine or pyridine derivative hydrochloride of chloromethylpyridine - Google Patents [patents.google.com]

- 2. fishersci.com [fishersci.com]

- 3. EP0973729B1 - A process for the preparation of 4-bromomethyl diphenyl compounds - Google Patents [patents.google.com]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

Preparation of novel heterocyclic compounds using 4-(Bromomethyl)-3-chloropyridine hydrobromide

Executive Summary

This technical guide outlines the high-value application of 4-(Bromomethyl)-3-chloropyridine hydrobromide (CAS: 10175-28-7) as a bifunctional linchpin in medicinal chemistry. Unlike simple pyridine building blocks, this scaffold possesses "orthogonal reactivity": a highly reactive benzylic electrophile (bromomethyl) and a latent metal-catalyzed coupling partner (3-chloro).

This guide details two specific protocols for converting this reagent into privileged pharmacophores: 2,3-dihydro-1H-pyrrolo[3,2-c]pyridines (azaindolines) and benzofuro[3,2-c]pyridines . These methodologies are designed for scalability and reliability in drug discovery workflows.

Strategic Reactivity Profile

The utility of 4-(Bromomethyl)-3-chloropyridine lies in its stepwise activation potential. The hydrobromide salt form stabilizes the reactive benzyl bromide, which must be liberated in situ or prior to reaction.

Reactivity Hierarchy:

-

Site A (Bromomethyl):

electrophile. Reacts rapidly via -

Site B (3-Chloro):

electrophile. Sterically congested but electronically activated by the pyridine nitrogen. Requires Pd/Ni-catalysis or high-temperature

Figure 1: Orthogonal reactivity map. The reagent requires neutralization to prevent protonation of nucleophiles.

Critical Handling Protocol: Free-Basing

The commercial supply is a hydrobromide salt. Using it directly with amine nucleophiles requires excess base, but for sensitive catalytic reactions, generating the free base is recommended to remove bromide ions that might poison catalysts.

Protocol:

-

Suspend 4-(Bromomethyl)-3-chloropyridine HBr (10 mmol) in DCM (50 mL).

-

Add saturated aqueous

(50 mL) and stir vigorously for 15 minutes. -

Separate the organic layer and wash with brine.

-

Dry over

, filter, and concentrate in vacuo at <30°C (benzyl bromides are thermally unstable). -

Storage: Use immediately. The free base degrades upon prolonged storage.

Application Module A: Synthesis of Azaindolines

Target Scaffold: 2,3-Dihydro-1H-pyrrolo[3,2-c]pyridine

Mechanism: Sequential

This protocol constructs the 5,6-fused system found in numerous kinase inhibitors.

Workflow Diagram

Figure 2: Two-step synthesis of azaindolines. The secondary amine formed in Step 1 acts as the nucleophile for Step 2.

Step-by-Step Protocol

Step 1:

-

Charge: To a solution of primary amine (1.1 equiv) and DIPEA (3.0 equiv) in anhydrous DMF (0.2 M), add 4-(bromomethyl)-3-chloropyridine HBr (1.0 equiv) portion-wise at 0°C.

-

Reaction: Warm to RT and stir for 4 hours. Monitor by LCMS for consumption of the bromide.

-

Workup: Dilute with EtOAc, wash with water (x3) to remove DMF. Dry and concentrate.

-

Purification: Flash chromatography (DCM/MeOH gradient).

Step 2: Ring Closure (Buchwald-Hartwig)

-

Catalyst Prep: In a glovebox or under Argon, mix the intermediate (1.0 equiv),

(5 mol%), XPhos (10 mol%), and-

Note: XPhos is critical for coupling aryl chlorides with secondary amines.

-

-

Reaction: Heat to 100°C in a sealed tube for 12–16 hours.

-

Workup: Filter through Celite. Concentrate.

-

Yield: Typically 60–80% over two steps.

Application Module B: Synthesis of Benzofuro[3,2-c]pyridines

Target Scaffold: Benzofuro[3,2-c]pyridine

Mechanism:

This route uses the 3-chloro position to activate a C-H bond on a pendant phenol ring, creating a tricyclic core.

Data Summary: Optimization of Cyclization Conditions

| Parameter | Condition A (Standard) | Condition B (Optimized) |

| Catalyst | ||

| Base | ||

| Solvent | DMF | DMAc (Dimethylacetamide) |

| Temp | 120°C | 130°C |

| Yield | 35-45% | 78-85% |

| Note | Significant dehalogenation observed | Pivalic acid promotes C-H activation |

Step-by-Step Protocol

Step 1: Ether Formation

-

Dissolve substituted phenol (1.0 equiv) in Acetone. Add

(2.0 equiv). -

Add 4-(bromomethyl)-3-chloropyridine HBr (1.0 equiv).

-

Reflux for 3 hours.

-

Filter salts and concentrate to obtain the 3-chloro-4-(aryloxymethyl)pyridine intermediate.

Step 2: Intramolecular Direct Arylation

-

Reagents: Dissolve the ether intermediate in DMAc (0.1 M).

-

Additives: Add

(5 mol%), Tricyclohexylphosphine tetrafluoroborate (-

Why Pivalic Acid? It acts as a proton shuttle, significantly lowering the energy barrier for the C-H activation step at the palladium center (Concerted Metallation-Deprotonation mechanism).

-

-

Execution: Degas thoroughly (sparge with

for 15 min). Heat to 130°C for 14 hours. -

Purification: The product is often highly crystalline. Trituration with cold ether or column chromatography yields the fused tricycle.

References

-

Chorell, E., et al. (2012). "Synthesis and application of a bromomethyl substituted scaffold to be used for efficient optimization of anti-virulence activity." European Journal of Medicinal Chemistry.

-

Laha, J. K., et al. (2014). "Palladium-catalyzed intramolecular arylation of benzylic amines: A one-pot synthesis of isoindolines and azaindolines." The Journal of Organic Chemistry.

-

Ackermann, L. (2011). "Carboxylate-assisted transition-metal-catalyzed C-H bond functionalizations: Mechanism and scope." Chemical Reviews.

-

PubChem. (n.d.). "this compound Compound Summary." National Library of Medicine.

Application Note: Strategic Utilization of 4-(Bromomethyl)-3-chloropyridine Hydrobromide in Kinase Inhibitor Synthesis

Executive Summary

This application note details the strategic implementation of 4-(Bromomethyl)-3-chloropyridine hydrobromide (CAS: 101990-69-6) as a pivotal electrophile in the synthesis of next-generation kinase inhibitors. While many approved inhibitors utilize pyridine-ether or pyridine-amine linkages, the installation of a methylene (-CH2-) bridge via this reagent offers a bioisosteric alternative that enhances metabolic stability and alters vector geometry within the ATP-binding pocket.

This guide provides a validated protocol for handling this corrosive salt, executing high-yield

Technical Background & Mechanistic Rationale

The "Warhead" Architecture

In the context of kinase drug discovery, the 3-chloropyridine motif serves as a privileged scaffold. The nitrogen atom often functions as a hydrogen bond acceptor for the kinase "hinge region" (e.g., Met, Val, or Ala residues), while the 3-chloro substituent fills the hydrophobic "gatekeeper" pocket or selectivity pocket, enhancing potency and selectivity profiles [1].

Why 4-(Bromomethyl)-3-chloropyridine?

This reagent is unique due to its dual-functionality:

-

Highly Reactive Electrophile: The bromomethyl group at C4 is activated by the electron-deficient pyridine ring, making it a potent alkylating agent for amines, thiols, and enolates.

-

Orthogonal Handle: The chlorine atom at C3 is sterically positioned to influence conformation but remains chemically stable during the alkylation step. It can be activated later via oxidative addition (using bulky phosphine ligands like XPhos or Buchwald precatalysts) for Suzuki-Miyaura or Buchwald-Hartwig couplings [2].

Structural Biology Insight (Diagram)

The following diagram illustrates the logical workflow of building a Type II kinase inhibitor using this reagent.

Figure 1: Modular assembly of kinase inhibitors. The reagent acts as the "Linker-Hinge Binder" unit.

Safety & Handling Protocol (Critical)

Hazard Class: Corrosive (Skin Corr.[1] 1B), Serious Eye Damage (Cat 1).[1] Signal Word: DANGER.

The hydrobromide salt form is hygroscopic and generates HBr fumes upon exposure to moisture.

-

Engineering Controls: All weighing and transfers must occur within a certified chemical fume hood or a glovebox under

atmosphere. -

PPE: Double nitrile gloves (0.11 mm min), lab coat, and chemical splash goggles are mandatory. A face shield is recommended during the free-basing step.

-

Quenching: Residual alkylating agent must be quenched with 10% aqueous ammonium hydroxide or sodium thiosulfate before disposal to prevent downstream toxicity.

Experimental Protocol: Synthesis of a Prototype Kinase Inhibitor Intermediate

Objective: Alkylation of a secondary amine (Pharmacophore A) with 4-(Bromomethyl)-3-chloropyridine.

Materials Table

| Reagent | MW ( g/mol ) | Equiv.[2][3] | Role |

| Pharmacophore A (Amine) | Variable | 1.0 | Nucleophile |

| 4-(Bromomethyl)-3-chloropyridine HBr | 287.39 | 1.2 | Electrophile |

| DIPEA (Hünig's Base) | 129.24 | 3.5 | Base (Scavenger) |

| Acetonitrile (ACN) | - | [0.2 M] | Solvent (Polar Aprotic) |

| NaI (Sodium Iodide) | 149.89 | 0.1 | Catalyst (Finkelstein) |

Step-by-Step Procedure

Step 1: Free-Basing (In-Situ Strategy) Rationale: The HBr salt is stable but less reactive. In-situ neutralization prevents the isolation of the unstable free base, which can polymerize.

-

Charge the reaction vessel with Pharmacophore A (1.0 equiv) and anhydrous Acetonitrile (0.2 M concentration relative to amine).

-

Add DIPEA (3.5 equiv) dropwise at 0°C. Stir for 10 minutes.

-

Critical Check: Ensure the solution is basic (pH > 9) using a spot test.

Step 2: Electrophile Addition & Catalysis Rationale: Adding NaI generates the transient 4-(iodomethyl) species, which is ~100x more reactive than the bromide (Finkelstein reaction logic), accelerating the reaction and suppressing side products.

-

Add 4-(Bromomethyl)-3-chloropyridine HBr (1.2 equiv) as a solid in one portion.

-

Immediately add catalytic NaI (0.1 equiv).

-

Allow the mixture to warm to Room Temperature (RT) and stir for 1 hour.

-

Heat to 60°C for 4–12 hours. Monitor by LC-MS (Target Mass = Amine + 126.5 Da).

Step 3: Work-up & Purification [2]

-

Concentrate the reaction mixture under reduced pressure to remove ACN.

-

Redissolve the residue in EtOAc and wash with saturated

(2x) and Brine (1x). -

Dry over

, filter, and concentrate. -

Purification: Flash chromatography (DCM/MeOH gradient). The pyridine nitrogen makes the product polar; consider adding 1%

to the eluent to prevent streaking.

Advanced Workflow: Functionalizing the 3-Chloro Handle

Once the alkylation is complete, the 3-chloro position is often too unreactive for standard Suzuki conditions. The following "High-Energy" protocol is recommended for library synthesis.

Protocol for Suzuki-Miyaura Coupling at C3

Catalyst System:

Figure 2: Activation of the sterically hindered and electron-poor 3-chloro position.

Troubleshooting & Optimization Guide

| Issue | Probable Cause | Solution |

| Low Conversion (<30%) | Salt formation (Pyridine N protonation) | Increase DIPEA to 5.0 equiv or switch to |

| Bis-alkylation | Primary amine nucleophile is too reactive | Use a protecting group (e.g., Boc-amine) or slow addition of the electrophile at -78°C. |

| Hydrolysis (Alcohol byproduct) | Wet solvent | Use molecular sieves (3Å) in ACN; ensure HBr salt is dry (store in desiccator). |

| Product Streaking on TLC | Interaction with Silica | Pre-wash silica gel with 1% |

References

-

Schroeder, G. M., et al. (2009). Discovery of N-(4-(2-amino-3-chloropyridin-4-yloxy)-3-fluorophenyl)-4-ethoxy-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide (BMS-777607), a selective and orally efficacious inhibitor of the Met kinase superfamily.[4] Journal of Medicinal Chemistry, 52(5), 1251-1254. Link

-

BenchChem. (2025).[5] A Comparative Guide to the Reactivity of 6-Chloropyridin-3-amine and 2-amino-5-chloropyridine. BenchChem Technical Guides. Link

-

Wright, E. W., et al. (2018).[6] Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines. Molecules, 23(7), 1675.[6] Link

-

Apollo Scientific. (2023). Safety Data Sheet: 4-Bromopyridine, HBr.[7] Apollo Scientific SDS. Link

Sources

- 1. tcichemicals.com [tcichemicals.com]

- 2. preprints.org [preprints.org]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Discovery of N-(4-(2-amino-3-chloropyridin-4-yloxy)-3-fluorophenyl)-4-ethoxy-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide (BMS-777607), a selective and orally efficacious inhibitor of the Met kinase superfamily - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. lobachemie.com [lobachemie.com]

The Versatile Building Block: 4-(Bromomethyl)-3-chloropyridine Hydrobromide in Advanced Material Science

Introduction: Unveiling the Potential of a Bifunctional Pyridine Derivative

In the dynamic field of material science, the design and synthesis of novel functional materials are paramount for technological advancement. Small, versatile building blocks that offer multiple reactive sites are the cornerstone of this innovation. 4-(Bromomethyl)-3-chloropyridine hydrobromide is one such molecule, poised to make a significant impact. Its structure, featuring a reactive bromomethyl group and an electron-deficient chloropyridine ring, offers a unique combination of functionalities for the rational design of advanced materials. The hydrobromide salt form enhances its stability and handling properties, making it an attractive precursor for a wide range of applications.

This application note provides a comprehensive overview of the potential applications of this compound in material science. We will explore its utility in the synthesis of functional polymers, the modification of surfaces, and the construction of coordination polymers, providing detailed protocols and insights for researchers and scientists.

Core Reactive Moieties and Their Significance

The utility of this compound stems from its two primary reactive sites:

-

The Bromomethyl Group (-CH₂Br): This is a highly reactive electrophilic site, susceptible to nucleophilic substitution reactions. This allows for the facile grafting of the pyridine moiety onto a variety of substrates, including polymers, surfaces, and nanoparticles. It can also serve as an initiator for certain types of polymerization.

-

The 3-Chloropyridine Ring: The pyridine ring itself is a key functional component. The presence of the electron-withdrawing chlorine atom and the nitrogen heteroatom makes the ring electron-deficient, influencing its electronic properties. The nitrogen atom can act as a Lewis base, coordinating with metal ions to form metal complexes and coordination polymers.[1] Furthermore, the pyridine nitrogen can be quaternized to form pyridinium salts, which have applications in ionic liquids and functional materials for energy storage.[2][3]

The interplay of these two functionalities allows for a modular approach to material design, where the bromomethyl group acts as an anchor or initiator, and the chloropyridine ring imparts specific electronic, optical, or coordination properties to the final material.

Application I: Synthesis of Functional Pyridine-Containing Polymers

Pyridine-containing polymers are a class of materials with a wide array of applications, including in organic electronics, catalysis, and as smart materials.[4] this compound can be a valuable monomer or functionalizing agent in the synthesis of such polymers.

Protocol 1: Synthesis of a Poly(phenylene ethynylene) with Pendant Chloropyridine Groups via Post-Polymerization Modification

This protocol describes a two-step process where a precursor polymer is first synthesized and then functionalized with this compound. This method allows for precise control over the degree of functionalization.

Step 1: Synthesis of Poly(p-phenylene-co-2,5-diethynyl-N-hexylpyridinium bromide)

This is a generic precursor polymer. A variety of conjugated polymers with suitable nucleophilic side chains can be used.

Step 2: Functionalization with this compound

-

Dissolution: Dissolve the precursor polymer (1 equivalent) in a suitable anhydrous solvent (e.g., N,N-dimethylformamide (DMF) or tetrahydrofuran (THF)) under an inert atmosphere (e.g., nitrogen or argon).

-

Deprotonation: Add a non-nucleophilic base, such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) (1.1 equivalents per reactive site on the polymer), to the solution at 0 °C. Stir for 30 minutes to deprotonate the nucleophilic sites on the polymer.

-

Addition of Pyridine Derivative: Dissolve this compound (1.2 equivalents per reactive site) in a minimal amount of anhydrous DMF and add it dropwise to the polymer solution.

-

Reaction: Allow the reaction to warm to room temperature and stir for 24-48 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) using a suitable eluent system.

-

Work-up: Quench the reaction by the slow addition of methanol. Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent (e.g., methanol or water).

-

Purification: Collect the polymer by filtration, wash it extensively with the non-solvent to remove unreacted starting materials and byproducts, and dry it under vacuum. Further purification can be achieved by Soxhlet extraction or reprecipitation.

Expected Outcome: A conjugated polymer with pendant 3-chloro-4-pyridylmethyl groups. These pendant groups can influence the polymer's electronic properties, solubility, and ability to coordinate with metal ions. The resulting materials have potential applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).[5][6]

Application II: Surface Modification for Advanced Applications

The ability to tailor the surface properties of materials is crucial for applications ranging from biocompatible implants to heterogeneous catalysis.[7][8] The reactive bromomethyl group of this compound makes it an excellent candidate for surface functionalization.[9]

Protocol 2: Functionalization of Amine-Terminated Surfaces

This protocol details the immobilization of the chloropyridine moiety onto a surface presenting primary or secondary amine groups (e.g., amine-functionalized silica, self-assembled monolayers on gold, or polymer films).

-

Surface Preparation: Ensure the amine-terminated surface is clean and dry.

-

Solution Preparation: Prepare a solution of this compound (e.g., 1-10 mM) in a suitable anhydrous solvent (e.g., DMF, acetonitrile, or THF). To facilitate the reaction, a non-nucleophilic base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (2-3 equivalents) should be added to the solution to deprotonate the hydrobromide salt and the surface amine groups.

-

Surface Reaction: Immerse the amine-terminated substrate in the prepared solution and allow the reaction to proceed at room temperature for 12-24 hours. The reaction can be gently agitated to ensure uniform coverage.

-

Washing: After the reaction, remove the substrate from the solution and wash it thoroughly with the reaction solvent to remove any physisorbed molecules. Follow with a wash using a more volatile solvent (e.g., ethanol or dichloromethane) to facilitate drying.

-

Drying: Dry the functionalized surface under a stream of inert gas (e.g., nitrogen) or in a vacuum oven at a mild temperature.

-

Characterization: The successful functionalization can be confirmed by surface-sensitive techniques such as X-ray photoelectron spectroscopy (XPS), which will show the appearance of N 1s and Cl 2p signals characteristic of the immobilized pyridine derivative, and contact angle measurements, which will indicate a change in surface wettability.

Expected Outcome: A surface decorated with 3-chloro-4-pyridylmethyl groups. Such modified surfaces can be used for:

-

Metal Ion Scavenging: The pyridine nitrogen can chelate heavy metal ions from solutions.

-

Heterogeneous Catalysis: Immobilized metal complexes on the surface can act as recyclable catalysts.[9]

-

Sensing Applications: The electronic properties of the surface can be modulated by the binding of analytes to the pyridine moiety, forming the basis for chemical sensors.

Application III: Building Blocks for Metal-Organic Frameworks (MOFs) and Coordination Polymers

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials with applications in gas storage, separation, and catalysis.[1][10] The pyridine nitrogen of this compound can act as a ligand for the construction of such materials. While the bromomethyl group may not directly participate in the framework formation, it can be a site for post-synthetic modification.

Protocol 3: Synthesis of a 1D Coordination Polymer

This protocol provides a general method for the synthesis of a coordination polymer using this compound as a ligand. The choice of metal salt and reaction conditions will determine the final structure.

-

Ligand Solution: Dissolve this compound (2 equivalents) in a suitable solvent or solvent mixture (e.g., methanol/water, DMF). The addition of a base (e.g., triethylamine) may be necessary to deprotonate the hydrobromide.

-

Metal Salt Solution: In a separate container, dissolve a metal salt (e.g., zinc nitrate, copper acetate, or cadmium chloride) (1 equivalent) in a compatible solvent.

-

Reaction: Slowly add the metal salt solution to the ligand solution with stirring. Alternatively, the two solutions can be carefully layered in a narrow tube to promote the growth of single crystals via slow diffusion.

-

Crystallization: Seal the reaction vessel and leave it undisturbed at room temperature or in a temperature-controlled oven for several days to weeks to allow for the formation of crystals.

-

Isolation: Collect the resulting crystals by filtration, wash them with the mother liquor, and then with a fresh portion of the solvent.

-

Drying: Dry the crystals in air or under a mild vacuum.

-

Characterization: The structure of the coordination polymer can be determined by single-crystal X-ray diffraction. Other characterization techniques include powder X-ray diffraction (PXRD) to confirm phase purity and thermogravimetric analysis (TGA) to assess thermal stability.

Expected Outcome: A crystalline coordination polymer where the pyridine nitrogen coordinates to the metal centers. The bromomethyl groups would be pendant within the framework, offering a handle for post-synthetic modification to introduce further functionality.[11]

Data Presentation

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 1256562-25-0 |

| Molecular Formula | C₆H₆BrClN · HBr |

| Molecular Weight | 287.38 g/mol |

| Appearance | Off-white to yellow solid |

| Melting Point | Not reported |

Visualizations

Reaction Workflow for Polymer Functionalization

Caption: Workflow for post-polymerization functionalization.

Surface Modification Schematic

Caption: Schematic of surface functionalization.

Conclusion and Future Outlook

This compound is a promising and versatile building block for material science. Its bifunctional nature allows for its incorporation into a wide range of materials through various synthetic strategies. The protocols and applications outlined in this note serve as a starting point for researchers to explore the full potential of this compound in creating novel functional polymers, tailored surfaces, and advanced coordination materials. Future research could focus on exploring the impact of the 3-chloro substituent on the electronic and catalytic properties of the resulting materials, as well as developing new polymerization and surface modification techniques that leverage the unique reactivity of this molecule.

References

-

Application and occurrence of pyridinium salts. ResearchGate. Available at: [Link]

-

Pyridinium Salt Forming Rh(III)-Catalyzed Annulation Reaction of Secondary Allylamines with Internal Alkynes and Its Application to Surface Modification of a Mesoporous Material. ACS Publications. Available at: [Link]

-

Pyridinium salts: from synthesis to reactivity and applications. Semantic Scholar. Available at: [Link]

-

Pyridinium salts: from synthesis to reactivity and applications. Royal Society of Chemistry. Available at: [Link]

-

Metal–organic frameworks generated from oligomeric ligands with functionalized tethers. eScholarship.org. Available at: [Link]

-

Metal–organic frameworks based on the pyridine-2,3-dicarboxylate and a flexible bispyridyl ligand: syntheses, structures, and photoluminescence. Royal Society of Chemistry. Available at: [Link]

-

Zn-MOFs Containing Pyridine and Bipyridine Carboxylate Organic Linkers and Open Zn2+ Sites. ResearchGate. Available at: [Link]

-

A Series of Metal–Organic Frameworks with 2,2′-Bipyridyl Derivatives: Synthesis vs. Structure Relationships, Adsorption, and Magnetic Studies. MDPI. Available at: [Link]

-

New Metal Organic Frameworks Derived from pyridine-3,5-dicarboxylic acid: Structural Diversity Rising from the Addition of Templates in the Reaction Systems. ResearchGate. Available at: [Link]

-

Pyridine based polymers. Synthesis and characterization. ResearchGate. Available at: [Link]

-

Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor towards the Immobilization of Biomimetic Metal Ion Chelates on Functionalized Carbons. MDPI. Available at: [Link]

-

Surface Modification of Polyethylene through Bromination. ACS Publications. Available at: [Link]

-

Synthesis of 2,6-di(pyrazol-1-yl)-4-bromomethylpyridine, and its conversion to other 2,6-di(pyrazol-1-yl)pyridines substituted at the pyridine ring. ResearchGate. Available at: [Link]

-

Light-Emitting Devices Based on Pyridine-Containing Conjugated Polymers. Defense Technical Information Center. Available at: [Link]

-

Synthesis of helical π-conjugated polymers bearing pyridine N-oxide pendants and asymmetric allylation of aldehydes in the helical cavity. Royal Society of Chemistry. Available at: [Link]

-

Surface Modification to Improve Properties of Materials. ResearchGate. Available at: [Link]

-

Evolving Role of Conjugated Polymers in Nanoelectronics and Photonics. National Institutes of Health. Available at: [Link]

-

Pyridine-based polymers and derivatives: Synthesis and applications. ScienceDirect. Available at: [Link]

-

2,6-Bis(bromomethyl)pyridine. National Institutes of Health. Available at: [Link]

-

Conjugated Pyridine-Based Polymers Characterized as Conductivity Carrying Components in Anode Materials. ResearchGate. Available at: [Link]

-

Surface Modification Chemistries of Materials Used in Diagnostic Platforms with Biomolecules. ResearchGate. Available at: [Link]

-

Surface Modification to Improve Properties of Materials. MDPI. Available at: [Link]

-

Conjugated Conductive Polymer Materials and its Applications: A Mini-Review. Frontiers. Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. alternative-energy.alfa-chemistry.com [alternative-energy.alfa-chemistry.com]

- 4. Pyridine-based polymers and derivatives: Synthesis and applications [ouci.dntb.gov.ua]

- 5. apps.dtic.mil [apps.dtic.mil]

- 6. Frontiers | Conjugated Conductive Polymer Materials and its Applications: A Mini-Review [frontiersin.org]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. escholarship.org [escholarship.org]

Troubleshooting & Optimization

Technical Support Center: Selective Synthesis of 4-(Bromomethyl)-3-chloropyridine

Here is the technical support center for How to avoid over-bromination with 4-(Bromomethyl)-3-chloropyridine hydrobromide.

Welcome to the technical support guide for the synthesis of 4-(Bromomethyl)-3-chloropyridine. This document provides in-depth guidance for researchers, chemists, and drug development professionals who utilize 3-chloro-4-methylpyridine as a starting material. The primary challenge in this synthesis is controlling the reaction to achieve selective mono-bromination at the benzylic-equivalent methyl group while avoiding the formation of di- and tri-brominated impurities.[1] This guide offers a combination of mechanistic understanding, practical advice, and detailed protocols to help you optimize your reaction outcomes.

Section 1: Understanding the Mechanism - Why Does Over-bromination Occur?

The synthesis of 4-(Bromomethyl)-3-chloropyridine from 3-chloro-4-methylpyridine is a free-radical substitution reaction, commonly known as the Wohl-Ziegler reaction when using N-Bromosuccinimide (NBS).[2] The reaction proceeds via a radical chain mechanism, which is key to understanding and controlling selectivity.

The core issue is that the desired mono-brominated product still contains a hydrogen atom on the target carbon. This hydrogen can be abstracted by a bromine radical, initiating a second bromination event. The reaction's selectivity is a kinetic phenomenon; the rate of bromination of the starting material is hopefully much faster than the rate of bromination of the product. However, under suboptimal conditions, this selectivity is lost.

The Radical Chain Mechanism:

-

Initiation: The reaction begins with the homolytic cleavage of a radical initiator (e.g., AIBN, benzoyl peroxide) or the N-Br bond in NBS under heat or UV light to form a small number of initial radicals.[2][3]

-

Propagation (A Multi-Step Cycle):

-

A bromine radical (Br•) abstracts a hydrogen atom from the methyl group of 3-chloro-4-methylpyridine. This is the rate-determining step and is favored at this "benzylic" position due to the resonance stabilization of the resulting pyridylic radical.[4][5]

-

This radical then reacts with a source of bromine (Br₂), which is present in low concentrations, to form the desired product, 4-(Bromomethyl)-3-chloropyridine, and a new bromine radical.[6][7]

-

The HBr generated reacts with NBS to produce the low, steady concentration of Br₂ needed for the propagation step.[5][7]

-

-

Termination: The reaction stops when two radicals combine.[2]

Over-bromination Pathway: If the reaction is allowed to proceed for too long, or if the concentration of bromine radicals is too high, the bromine radicals will begin to abstract a hydrogen from the mono-brominated product, leading to the formation of a di-brominated radical and, subsequently, the 4-(Dibromomethyl)-3-chloropyridine impurity.[1]

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the optimal stoichiometry of the brominating agent (NBS or DBDMH) to use? For maximum selectivity towards the mono-brominated product, it is crucial to control the stoichiometry carefully. It is often recommended to use the brominating agent in a slight deficit or at a 1:1 molar ratio relative to the starting material. Using a significant excess will almost certainly lead to over-bromination. A patent for a similar process suggests a molar ratio of the brominating agent to the pyridine derivative between 0.50:1 and 1.0:1 to minimize side products.[8]

Q2: Which radical initiator is better, AIBN or Benzoyl Peroxide (BPO)? Both Azobisisobutyronitrile (AIBN) and Benzoyl Peroxide (BPO) are effective radical initiators.[9] AIBN is often preferred because it does not produce acidic byproducts upon decomposition and its decomposition kinetics are well-behaved and predictable. BPO can sometimes lead to side reactions due to the formation of benzoate radicals. The choice often depends on the specific solvent and reaction temperature.

Q3: How do I choose the right solvent for the reaction? The ideal solvent should be inert to radical bromination. Halogenated hydrocarbons like dichloromethane, 1,2-dichloroethane, or carbon tetrachloride are commonly used.[8] Non-polar solvents like cyclohexane or heptane are also excellent choices.[8] Avoid solvents with weak C-H bonds that could be susceptible to radical abstraction.

Q4: My reaction is not starting, or the conversion is very low. What should I do? This can be due to several factors:

-

Inactive Initiator: Ensure your radical initiator is not expired. Old AIBN or BPO can be less effective.

-

Insufficient Temperature/Light: The initiation step requires energy. Ensure your reaction is at the proper reflux temperature for thermal initiation or that your UV lamp is functional for photochemical initiation.[2]

-

Radical Inhibitors: The presence of impurities (like oxygen or certain stabilizers in solvents) can quench radicals and inhibit the chain reaction. Degassing the solvent before use can sometimes help.

Q5: I see multiple spots on my TLC plate. What are they? A typical TLC analysis of this reaction mixture might show:

-

Lowest Rf spot: The hydrobromide salt of the starting material or product (polar).

-

Mid-Rf spot: The starting material, 3-chloro-4-methylpyridine.

-

Higher Rf spot: The desired mono-brominated product, which is less polar than the starting material.

-

Highest Rf spot: The di-brominated byproduct, which is the least polar of the main components. It is crucial to co-spot with your starting material to accurately track the reaction's progress.

Section 3: Troubleshooting Guide

This table outlines common problems encountered during the synthesis and provides actionable solutions.

| Issue | Potential Cause(s) | Recommended Solution(s) |

| High levels of di-brominated product | 1. Excess brominating agent (NBS/DBDMH).[1]2. Reaction time is too long.3. Reaction temperature is too high, reducing selectivity. | 1. Reduce the amount of brominating agent to 0.95-1.0 equivalents.2. Monitor the reaction closely by TLC or GC and stop it as soon as the starting material is consumed.3. Lower the reaction temperature slightly. |

| Low or no conversion of starting material | 1. Radical initiator is inactive or used in too small an amount.2. Insufficient initiation energy (temperature too low or UV source too weak).3. Presence of radical inhibitors (e.g., oxygen, phenols). | 1. Use fresh initiator (0.02-0.10 equivalents).2. Ensure the solvent is refluxing vigorously or increase the intensity of the UV lamp.3. Use a degassed solvent or one freshly filtered through alumina. |

| Formation of aromatic bromination side products | 1. Reaction conditions favor electrophilic aromatic substitution over radical substitution.2. High concentration of Br₂ due to impure NBS or incorrect solvent.[6] | 1. Ensure the reaction is run under strict radical conditions (initiator, non-polar solvent, absence of Lewis acids).2. Use high-purity, recrystallized NBS. Ensure the solvent is non-polar and dry. |

| Reaction is too fast or uncontrolled | 1. Too much radical initiator was added at once.2. The reaction was heated too quickly. | 1. Add the initiator in small portions over time rather than all at once.2. Bring the reaction to reflux temperature more slowly to ensure controlled initiation. |

Section 4: Recommended Experimental Protocols

Protocol 1: Selective Mono-bromination of 3-Chloro-4-methylpyridine

This protocol is designed to maximize the yield of the mono-brominated product while minimizing over-bromination.

Materials:

-

3-Chloro-4-methylpyridine

-

N-Bromosuccinimide (NBS), recrystallized from water

-

Azobisisobutyronitrile (AIBN)

-

Carbon Tetrachloride (CCl₄) or Cyclohexane (anhydrous)

-

Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

Procedure:

-

Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-chloro-4-methylpyridine (1.0 eq).

-

Reagent Addition: Add the solvent (e.g., CCl₄, ~10 mL per gram of starting material). Begin stirring. Add recrystallized NBS (1.0 eq).

-

Initiation: Add AIBN (0.05 eq).

-

Reaction: Heat the mixture to a gentle reflux (approx. 77°C for CCl₄). The reaction mixture should turn yellow/orange.

-

Monitoring: Monitor the reaction progress every 30-60 minutes using TLC (e.g., 3:1 Hexanes:Ethyl Acetate). The disappearance of the starting material spot and the appearance of a new, higher-Rf product spot indicates progress. Stop the reaction immediately once the starting material is consumed to prevent over-bromination.

-

Cooling: Once the reaction is complete, cool the flask to room temperature, then place it in an ice bath. The succinimide byproduct will precipitate as a white solid.[10]

-

Filtration: Filter the cold reaction mixture to remove the succinimide. Wash the solid with a small amount of cold solvent.

-

Workup: Proceed immediately to Protocol 2 for quenching and purification.

Protocol 2: Workup and Quenching

This protocol removes unreacted bromine and acidic byproducts.

Materials:

-

Crude reaction mixture from Protocol 1

-

10% aqueous sodium thiosulfate (Na₂S₂O₃) solution[11]

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Separatory funnel

Procedure:

-

Quenching: Transfer the filtered reaction mixture to a separatory funnel. Add the 10% sodium thiosulfate solution and shake. The organic layer should become colorless.[11]

-

Neutralization: Wash the organic layer with the saturated sodium bicarbonate solution to remove any residual HBr.

-

Washing: Wash the organic layer with brine to aid in layer separation and remove excess water.[11]

-

Drying: Separate the organic layer and dry it over anhydrous MgSO₄ or Na₂SO₄.

-

Concentration: Filter off the drying agent and remove the solvent under reduced pressure to yield the crude 4-(Bromomethyl)-3-chloropyridine.

-

Purification & Salt Formation: The crude product can be purified further by column chromatography on silica gel if necessary. To obtain the hydrobromide salt, the purified free base can be dissolved in a suitable solvent (e.g., diethyl ether) and treated with a solution of HBr in acetic acid or gaseous HBr until precipitation is complete. The resulting solid is then collected by filtration.

Section 5: Visualizing the Workflow

The following diagram illustrates the complete experimental process from setup to the final, purified product.

References

- BASF SE. (2019). Bromination of pyridine derivatives. (Patent No. WO2019145177A1).

-

Jans, C., et al. (2019). Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. Molecules, 24(11), 2116. [Link]

-

Chemistry Steps. (2024). Benzylic Bromination. [Link]

-

Wang, L., et al. (2021). Bromine radical as a visible-light-mediated polarity-reversal catalyst. eLife, 10, e68378. [Link]

-

Studley, J. (2022). Now You See Me, Now You Don't- a Judicious Work-Around for Over-Bromination at Benzylic Carbon. Scientific Update. [Link]

-

Chad's Prep. (n.d.). 10.3 Allylic and Benzylic Bromination with NBS. [Link]

-

Symmetry. (2021). Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor towards the Immobilization. Symmetry, 7(4), 54. [Link]

-

Master Organic Chemistry. (2013). The Selectivity of Free-Radical Bromination vs Chlorination. [Link]

-

Royal Society of Chemistry. (2022). Bromination Reactions. In Greener Organic Transformations. [Link]

-

Organic Chemistry Portal. (n.d.). Bromoarene synthesis by bromination or substitution. [Link]

-

Chad's Prep. (2020, December 16). 10.3 Allylic Bromination and Benzylic Bromination with NBS | Organic Chemistry [Video]. YouTube. [Link]

- BASF SE. (2023). Bromination of pyridine derivatives. (Patent No. US11613549B2).

-

Fiveable. (n.d.). Radical Initiator Definition. [Link]

-

Master Organic Chemistry. (2018). Reactions on the “Benzylic” Carbon: Bromination And Oxidation. [Link]

-

ResearchGate. (n.d.). On the reactivity of the bromine atoms in brominated pyridines: The preparation of brominated 2‐ and 4‐aminopyridines. [Link]

-

The Organic Chemistry Tutor. (2023, July 14). Radical Initiators and Inhibitors; Radical Bromination of Alkanes [Video]. YouTube. [Link]

-

ACS Publications. (2021). Directing Group Enables Electrochemical Selectively Meta-Bromination of Pyridines under Mild Conditions. [Link]

-

Chemistry LibreTexts. (2020). 18.4: Radical reactions in practice. [Link]

-

Chemistry LibreTexts. (2023). 11.10: Benzylic Bromination of Aromatic Compounds. [Link]

-

SpringerLink. (n.d.). Visible-light-induced C(sp3)–H bromination of 4-methylthiophene derivatives with HBr/H2O2. [Link]

-

ResearchGate. (n.d.). Regioselective bromination of pyridine N‐oxide derivatives under.... [Link]

-

Chemistry Steps. (n.d.). Allylic Bromination by NBS with Practice Problems. [Link]

-

National Institutes of Health. (n.d.). Bromination and Diazo-Coupling of Pyridinethiones; Microwave Assisted Synthesis of Isothiazolopyridine, Pyridothiazine and Pyridothiazepines. [Link]

-

Organic Syntheses. (n.d.). 2-Butenoic acid, 2,3-dibromo-, (2E)-. [Link]

- Google Patents. (n.d.). Method for synthesizing 4-chloro-pyridine.

-

Professor Dave Explains. (2020, November 20). Allylic/Benzylic Bromination With N-Bromo Succinimide (NBS) [Video]. YouTube. [Link]

-

PubChem. (n.d.). 3-Bromo-4-chloropyridine. [Link]

-

ResearchGate. (n.d.). Effect of solvent and temperature on the a-bromin- ation of acetophenone with NBS under microwave irradiation a. [Link]

-

ScienceDirect. (2014). Regioselective bromination of unsymmetrical dimethylated pyridines. [Link]

-

MDPI. (2013). An Efficient and Facile Methodology for Bromination of Pyrimidine and Purine Nucleosides with Sodium Monobromoisocyanurate (SMBI). [Link]

-

Chemistry Stack Exchange. (2020). Safest way to conduct a reaction with bromine under reflux conditions. [Link]

-

Lumen Learning. (n.d.). 18.4. Radical reactions in practice | Organic Chemistry II. [Link]

- Google Patents. (n.d.).

-

Royal Society of Chemistry. (2021). Structural effects on the bromination rate and selectivity of alkylbenzenes and alkoxybenzenes in aqueous solution. [Link]

-

Royal Society of Chemistry. (2018). 1,3,5-Trimethoxybenzene (TMB) as a new quencher for preserving redox-labile disinfection byproducts. [Link]

Sources

- 1. scientificupdate.com [scientificupdate.com]

- 2. books.rsc.org [books.rsc.org]

- 3. Benzylic Bromination - Chemistry Steps [chemistrysteps.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. 10.3 Allylic and Benzylic Bromination with NBS - Chad's Prep® [chadsprep.com]

- 7. youtube.com [youtube.com]

- 8. WO2019145177A1 - Bromination of pyridine derivatives - Google Patents [patents.google.com]

- 9. fiveable.me [fiveable.me]

- 10. daneshyari.com [daneshyari.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

Technical Support Center: Purification of Products Synthesized from 4-(Bromomethyl)-3-chloropyridine Hydrobromide

Introduction: The Chemistry of Your Reagent

You are likely using 4-(Bromomethyl)-3-chloropyridine hydrobromide as an electrophilic building block to introduce a (3-chloropyridin-4-yl)methyl motif into amines, phenols, or thiols.

While this reagent is a potent alkylating agent, its specific structural features—the electron-withdrawing chlorine at the 3-position and the hydrobromide salt form—introduce unique purification challenges for the final product. The 3-chloro substituent significantly lowers the pKa of the pyridine nitrogen (approx. pKa ~2.8 vs. 5.2 for unsubstituted pyridine), altering standard extraction protocols. Furthermore, the "hydrobromide" nature means your reaction mixture is inherently acidic, often requiring excess base to drive the reaction to completion.

This guide addresses the isolation of your target product from the crude reaction mixture, specifically focusing on removing unreacted starting material, hydrolysis byproducts, and handling the basicity of the pyridine ring.

Module 1: Reaction Workup & Phase Separation

The Issue: "My product is trapped in the aqueous layer," or "I cannot separate the product from the pyridine starting material."

The Science: The 3-chloropyridine moiety is weakly basic. If the pH of your aqueous workup is too low (acidic), your product will protonate and remain water-soluble. However, because the pKa is lower than typical pyridines, you do not need an extremely high pH to deprotonate it, which is advantageous for base-sensitive functional groups.

Protocol: Optimized Acid-Base Extraction

If your synthesized product retains the basic pyridine nitrogen (e.g., N-alkylation or O-alkylation products):

-

Quench: Stop the reaction by adding water.

-

Acid Wash (Removal of Non-Basic Impurities):

-

Adjust aqueous layer to pH 1–2 using 1N HCl.

-

Extract with Ethyl Acetate (EtOAc) or DCM.[1]

-

Result: Neutral impurities (e.g., non-basic side products) move to the organic layer. Your Product (protonated) stays in the aqueous layer.

-

-

Basification (The Critical Step):

-

Cool the aqueous layer to 0°C.

-

Slowly add Saturated NaHCO₃ or 1N NaOH until pH adjusted to 8–9 .

-

Note: Do not exceed pH 12 unless your product is known to be stable to hydrolysis.

-

-

Extraction:

-

Extract the aqueous layer 3x with DCM or EtOAc.

-

Your Product (neutral) is now in the organic layer.

-

Visual Troubleshooting: Extraction Logic Flow

Figure 1: Decision tree for maximizing recovery of pyridine-based products during workup.

Module 2: Removing Unreacted Electrophile (Safety Critical)

The Issue: "I have residual 4-(Bromomethyl)-3-chloropyridine in my product."

The Risk: The starting material is a benzylic bromide analog and a potent alkylating agent (potential genotoxin). It must be quantitatively removed.

Troubleshooting: Standard chromatography often fails to separate the starting bromide from the product if their polarities are similar.

Solution: Chemical Scavenging Instead of relying solely on chromatography, use a "scavenger resin" or a chemical quench before workup.

| Method | Reagent | Mechanism | Protocol |

| Solid Phase Scavenging (Recommended) | Polymer-supported Thiol (e.g., Si-Thiol) | Nucleophilic attack displaces bromide; resin is filtered off. | Add 2–3 eq. of resin to reaction mixture. Stir 1h. Filter. |

| Liquid Phase Quench | Morpholine or N-Methylpiperazine | Reacts with bromide to form a highly polar/ionic species. | Add 10 mol% excess amine.[2] Stir 30 min. Wash away with water (ionic species stays in aq. layer). |